molecular formula C9H12O4 B1329864 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid CAS No. 40469-16-7

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Cat. No. B1329864
CAS RN: 40469-16-7
M. Wt: 184.19 g/mol
InChI Key: ZPRXNOLDOXHXIQ-UHFFFAOYSA-N
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Description

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a compound that can be considered a derivative of cyclohexene with additional functional groups. While the specific compound is not directly mentioned in the provided papers, related structures and their synthesis, reactions, and properties are discussed, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of cyclohexene derivatives often involves strategic methods to introduce functional groups at desired positions on the ring. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 was achieved using L-serine as a starting material, employing ring-closing metathesis and diastereoselective Grignard reactions as key steps . Similarly, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives was reported through an unusual ring annulation of acetylenic esters and α-amino acids . These methods could potentially be adapted for the synthesis of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives is influenced by the substituents attached to the ring. For example, the stereochemistry of 1-methylcyclohexa-2,5-diene-1-carboxylic acid was found to be completely stereoselective during deprotonation and alkylation reactions . The absolute configurations of key intermediates in the synthesis of cyclohexene derivatives are often confirmed by NMR studies, which is crucial for understanding the three-dimensional arrangement of atoms in the molecule .

Chemical Reactions Analysis

Cyclohexene derivatives undergo various chemical reactions that modify their structure and properties. Bromination, epoxidation, and ring-opening reactions have been studied, revealing the stereochemical outcomes influenced by the presence of electron-withdrawing substituents . The ammonium-directed, metal-free oxidation of a cyclohexene derivative was used to synthesize diastereoisomers of 3-aminocyclohexane-1,2-diol . These reactions demonstrate the reactivity of the double bond and the carboxylic acid functional groups, which are also present in 3-methylcyclohex-4-ene-1,2-dicarboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives are determined by their molecular structure. For instance, mesomorphic derivatives of cyclohexene carboxylic acids were found to have lower nematic-isotropic transition temperatures and a narrower nematic range compared to their analogs . The presence of substituents like methyl groups and carboxylic acid functionalities can significantly affect the compound's boiling point, solubility, and crystalline structure. These properties are essential for the practical application of these compounds in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

Optical Resolution in Chemical Synthesis

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid and its derivatives have been utilized in the optical resolution of various organic compounds. For example, enantiomers of cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydrides and imides were obtained through enantioselective inclusion complexation with optically active host compounds derived from tartaric acid. This process is significant in the synthesis of optically pure compounds, which is crucial in various fields of chemistry and pharmacology (Toda, Miyamoto, & Ohta, 1994).

Synthesis of Derivatives and Intermediates

The compound and its related structures are key intermediates in the synthesis of various complex organic molecules. For instance, derivatives of enantiomeric 4-methylcyclohex-3-ene-1,trans-2-diols, prepared from 1-methylcyclohex-3-ene-1,cis-2-dicarboxylic acid, are essential in the synthesis of des-AB-cholestane derivatives (Bolton, Harrison, Lythgoe, & Manwaring, 1971). Similarly, mesomorphic derivatives synthesized from this acid have shown unique properties like lower nematic—isotropic transition temperatures, which are of interest in materials science (Bezborodov & Lapanik, 1992).

Photochemistry and Reaction Studies

The compound plays a role in photochemical studies, such as the addition of acetic acid to cyclohexene derivatives. This reaction is significant in understanding the photo-induced chemical processes and the formation of various compounds (Leong, Imagawa, Kimoto, & Kawanisi, 1973). Moreover, its derivatives have been used in the study of isocyanides and related compounds, demonstrating their utility in the synthesis of complex organic structures (Bossio, Marcaccini, Pepino, & Torroba, 1996).

properties

IUPAC Name

3-methylcyclohex-4-ene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-3,5-7H,4H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRXNOLDOXHXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960848
Record name 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

CAS RN

40469-16-7
Record name 3-Methyl-4-cyclohexene-cis-1,2-dicarboxylic acid anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040469167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Wei, L Gao, Z Zhang, L Xu, Z Zhang, D Zhang… - 2022 - researchsquare.com
Bemisia tabaci (Gennadius) is an important global invasive pest, which damages plants by feeding on phloem sap and causes great losses to agricultural production. At present, the …
Number of citations: 2 www.researchsquare.com
F Toda - Enantiomer Separation: Fundamentals and Practical …, 2004 - Springer
When a chiral host compound includes one enantiomer of racemic guest compound selectively, optical resolution of the guest can be accomplished. In this f chapter, efficient resolutions …
Number of citations: 3 link.springer.com
A Nayek, MGB Drew, S Ghosh - Tetrahedron, 2003 - Elsevier
A general route for the synthesis of highly substituted aryl cyclopentanes has been developed involving Diels–Alder reaction of asymmetric dienes prepared from (+)-camphoric acid …
Number of citations: 31 www.sciencedirect.com

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